![molecular formula C23H30N2O2 B5568450 2-methyl-4-{3-[(4-phenyl-1,4-diazepan-1-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5568450.png)

2-methyl-4-{3-[(4-phenyl-1,4-diazepan-1-yl)carbonyl]phenyl}-2-butanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

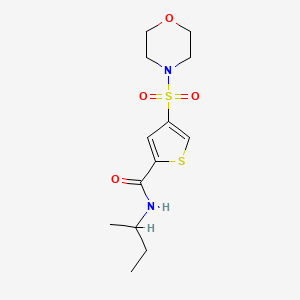

Descripción

The compound “2-methyl-4-{3-[(4-phenyl-1,4-diazepan-1-yl)carbonyl]phenyl}-2-butanol” is a complex organic molecule. It contains a diazepane ring, which is a seven-membered heterocyclic compound with two nitrogen atoms . It also contains phenyl groups, which are functional groups comprised of six carbon atoms attached in a hexagonal planar ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the diazepane ring and multiple functional groups. The diazepane ring could introduce some ring strain and affect the overall conformation and reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For instance, the butanol group might be involved in reactions with acids or bases, and the phenyl group might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the butanol group might make the compound somewhat polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación

Tandem Ring-Closing Metathesis and Radical Cyclization

This chemical compound's structure is conducive to sequential ring-closing metathesis and radical cyclization, leading to the creation of bicyclic products. Such reactions are significant for synthesizing complex molecular structures, showcasing the compound's utility in organic synthesis and chemical engineering (Clive & Cheng, 2001).

Metabolic Engineering for Biofuel Production

Metabolic engineering research has shown potential for the high-yield production of isoprenoid-based C5 alcohols, including 3-methyl-3-buten-1-ol, 3-methyl-2-buten-1-ol, and 3-methyl-1-butanol. These alcohols serve as potential biofuels, indicating the relevance of similar compounds in renewable energy sources (George et al., 2015).

Synthetic Methodologies and Molecular Structures

The synthetic approach to derivatives of the chemical compound involves reactions that yield 2-[Cyano(aryl)methylene]-imidazolidines, -hexahydropyrimidines, and -hexahydro-1H-1,3-diazepines. These products have been analyzed for their tautomeric equilibrium, highlighting the compound's role in advancing organic chemistry and molecular structure analysis (Huang et al., 1988).

Olefin Epoxidation Catalysis

Manganese(III) complexes of bisphenolate ligands, including structures resembling the queried compound, have shown efficacy as catalysts for olefin epoxidation. The research into these complexes underscores the compound's potential in catalysis, particularly in the epoxidation of alkenes, which is critical for producing various industrial chemicals (Sankaralingam & Palaniandavar, 2014).

Fragrance Material Review

While directly related research on the exact compound was not found, a toxicologic and dermatologic review of 2-methyl-4-phenyl-2-butanol, a structurally similar compound, as a fragrance ingredient presents the potential use of related compounds in the fragrance industry. This review highlights the importance of understanding the safety and application of chemical compounds in consumer products (Scognamiglio et al., 2012).

Propiedades

IUPAC Name |

[3-(3-hydroxy-3-methylbutyl)phenyl]-(4-phenyl-1,4-diazepan-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2/c1-23(2,27)13-12-19-8-6-9-20(18-19)22(26)25-15-7-14-24(16-17-25)21-10-4-3-5-11-21/h3-6,8-11,18,27H,7,12-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVQWVVBKAUPPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCCN(CC2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE](/img/structure/B5568373.png)

![2-benzyl-N-[2-(3-pyridinylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568382.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B5568390.png)

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568420.png)

![6-fluoro-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5568427.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B5568439.png)

![N-[(3-ethyl-5-isoxazolyl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5568461.png)